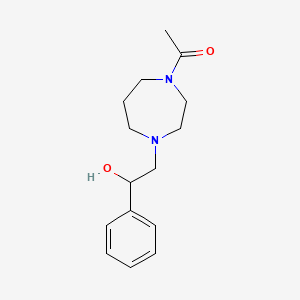![molecular formula C13H13Cl2N3O B6647262 4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647262.png)
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one, also known as GW501516, is a synthetic drug that was initially developed to treat metabolic and cardiovascular diseases. However, it has gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and burn fat.
Scientific Research Applications
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. Additionally, it has been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
Mechanism of Action
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in increased endurance and improved glucose homeostasis.
Biochemical and Physiological Effects:
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, which leads to increased endurance and improved energy metabolism. Additionally, it has been shown to reduce inflammation and oxidative stress, which may have therapeutic implications for a variety of diseases.
Advantages and Limitations for Lab Experiments
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one has several advantages for lab experiments. It is highly specific for PPARδ and has a long half-life, which allows for sustained activation of the receptor. However, it is important to note that 4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one has been shown to have off-target effects on other nuclear receptors, which may complicate data interpretation.
Future Directions
There are several future directions for research on 4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Additionally, there is ongoing research on the safety and efficacy of 4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one in humans. Finally, there is interest in developing more selective PPARδ agonists that do not have off-target effects on other nuclear receptors.
Synthesis Methods
4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one is synthesized through a multistep process involving the reaction of 2-methylpyridine-3-carboxylic acid with thionyl chloride to form 2-methylpyridine-3-carbonyl chloride. This intermediate is then reacted with 4-chlorophenethylamine to form the corresponding amide. The amide is then cyclized with tert-butyl hypochlorite to form the final product, 4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one.
properties
IUPAC Name |
4-chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-8(9-3-5-10(14)6-4-9)17-11-7-16-18(2)13(19)12(11)15/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGINMPOKQQBOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC2=C(C(=O)N(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)



![3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea](/img/structure/B6647216.png)

![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647228.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B6647235.png)


![1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B6647272.png)
